Cas no 78654-44-1 (4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name))
![4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) structure](https://it.kuujia.com/scimg/cas/78654-44-1x500.png)
78654-44-1 structure
Nome del prodotto:4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)
4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Amino-2,3-dihydroxy-N1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred name)
- Ambron
- FRENOPECT
- mucolear
- Antobron
- trans-4[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride
- Stas- Hustenloser
- ABRAMEN
- trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol hydrochloride
- BLUIBRON
- Amicoumacin A
- DURAMUCAL
- AMBRIL
- Ankisol
- FLUIXOL
- 4-Amino-2,3-dihydroxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]hexanediamide
- Hexaramide, 3-amino-2,3-dideoxy-N6-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-
- SCHEMBL3362288
- Adipamide, 4-amino-2,3-dihydroxy-N-(1-(8-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)-3-methylbutyl)-
- 4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide
- DTXSID501113106
- CHEMBL1192906
- NS00011783
- 78654-44-1
- 3-Amino-2,3-dideoxy-N6-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]hexaramide
- 4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)
-
- Inchi: 1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)
- Chiave InChI: DCPWYLSPIAHJFU-UHFFFAOYSA-N
- Sorrisi: C(N)(=O)CC(N)C(C(C(NC(C1OC(=O)C2=C(O)C=CC=C2C1)CC(C)C)=O)O)O
Proprietà calcolate
- Massa esatta: 423.201
- Massa monoisotopica: 423.201
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 9
- Complessità: 630
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 185Ų
- XLogP3: -0.1
Proprietà sperimentali
- Densità: 1.351
- Punto di ebollizione: 859.6°C at 760 mmHg
- Punto di infiammabilità: 473.7°C
- Indice di rifrazione: 1.595
- PSA: 189.68000
- LogP: 1.61940
4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) Letteratura correlata
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
78654-44-1 (4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)) Prodotti correlati
- 1537540-61-6(methyl 2-hydroxy-3-(5-nitrothiophen-2-yl)propanoate)
- 103518-51-0(2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol)
- 1261828-27-6(3-methyl-2-nitrobenzene-1-sulfonamide)
- 2227940-54-5(tert-butyl N-{3-[(3S)-3-hydroxybutyl]oxolan-3-yl}carbamate)
- 2173100-96-2(1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid)
- 300701-36-4(9-methyl-2-(4-methylphenyl)amino-4-oxo-4H-pyrido1,2-apyrimidine-3-carbaldehyde)
- 1805638-06-5(Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate)
- 2287271-24-1(2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid)
- 777888-09-2(4-(Azetidin-2-yl)benzonitrile)
- 2194848-52-5(2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
